![molecular formula C37H25N3 B13090397 9-Phenyl-3-(4-(1-phenyl-1H-benzo[d]imidazol-2-yl)phenyl)-9H-carbazole](/img/structure/B13090397.png)
9-Phenyl-3-(4-(1-phenyl-1H-benzo[d]imidazol-2-yl)phenyl)-9H-carbazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Phenyl-3-(4-(1-phenyl-1H-benzo[d]imidazol-2-yl)phenyl)-9H-carbazole is a complex organic compound that features a carbazole core linked to a benzimidazole moiety through a phenyl bridge
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-Phenyl-3-(4-(1-phenyl-1H-benzo[d]imidazol-2-yl)phenyl)-9H-carbazole typically involves multi-step organic reactions. One common method involves the formation of the benzimidazole ring through the condensation of o-phenylenediamine with an aromatic aldehyde, followed by cyclization. The carbazole core can be synthesized via a palladium-catalyzed C-N coupling reaction. The final step involves linking the benzimidazole and carbazole units through a Suzuki-Miyaura cross-coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
9-Phenyl-3-(4-(1-phenyl-1H-benzo[d]imidazol-2-yl)phenyl)-9H-carbazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl rings, using reagents like bromine or nitric acid
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Bromine in carbon tetrachloride for bromination; concentrated nitric acid for nitration.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of reduced aromatic rings.
Substitution: Formation of brominated or nitrated derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies .
Biology
In biological research, derivatives of this compound have been studied for their potential as enzyme inhibitors and antimicrobial agents. The benzimidazole moiety is known for its biological activity, making this compound a candidate for drug development .
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications, including anticancer and antiviral activities. Its ability to interact with biological macromolecules makes it a promising lead compound for drug discovery .
Industry
In the industrial sector, this compound is used in the development of organic light-emitting diodes (OLEDs) and other electronic devices. Its electronic properties, such as high charge mobility and stability, make it suitable for use in advanced materials .
Mécanisme D'action
The mechanism of action of 9-Phenyl-3-(4-(1-phenyl-1H-benzo[d]imidazol-2-yl)phenyl)-9H-carbazole involves its interaction with specific molecular targets. The benzimidazole moiety can inhibit enzymes by binding to their active sites, while the carbazole core can intercalate into DNA, disrupting its function. These interactions lead to the compound’s biological effects, such as enzyme inhibition and DNA damage .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Phenyl-1H-benzo[d]imidazole: Shares the benzimidazole moiety but lacks the carbazole core.
9-Phenylcarbazole: Contains the carbazole core but lacks the benzimidazole moiety.
2-Phenylbenzimidazole: Similar structure but with different substitution patterns.
Uniqueness
9-Phenyl-3-(4-(1-phenyl-1H-benzo[d]imidazol-2-yl)phenyl)-9H-carbazole is unique due to the combination of the carbazole and benzimidazole moieties, which confer distinct electronic and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C37H25N3 |
|---|---|
Poids moléculaire |
511.6 g/mol |
Nom IUPAC |
9-phenyl-3-[4-(1-phenylbenzimidazol-2-yl)phenyl]carbazole |
InChI |
InChI=1S/C37H25N3/c1-3-11-29(12-4-1)39-34-17-9-7-15-31(34)32-25-28(23-24-35(32)39)26-19-21-27(22-20-26)37-38-33-16-8-10-18-36(33)40(37)30-13-5-2-6-14-30/h1-25H |
Clé InChI |
HNQKYTMZDQVQCH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N2C3=C(C=C(C=C3)C4=CC=C(C=C4)C5=NC6=CC=CC=C6N5C7=CC=CC=C7)C8=CC=CC=C82 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


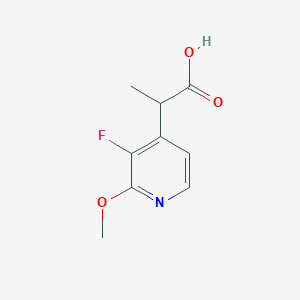
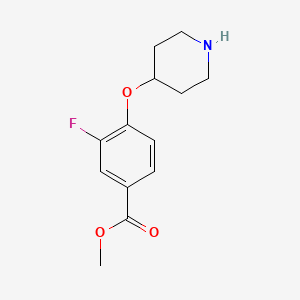
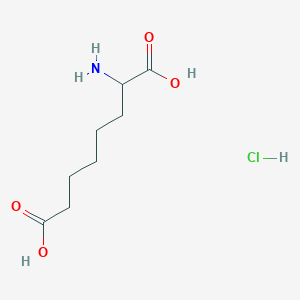
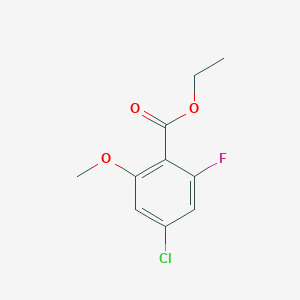
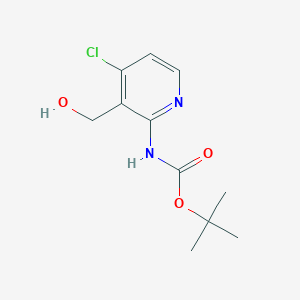
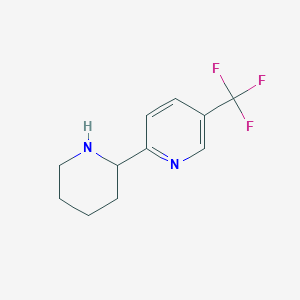
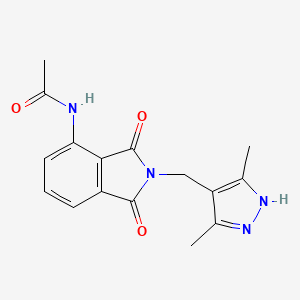
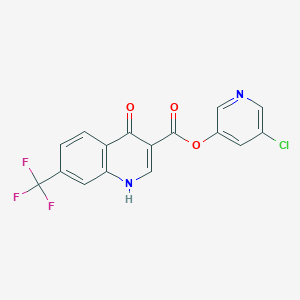

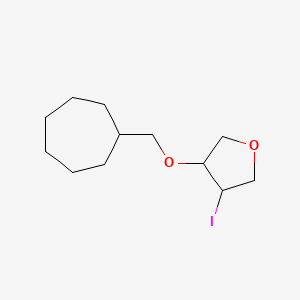

![(1R,2R,4R,5R)-2-(6-Amino-9H-purin-9-yl)-4-(1-hydroxy-2,2,2-triphenylethyl)-6,6-dimethyl-3-oxabicyclo[3.1.0]hexane-1,5-diol](/img/structure/B13090371.png)

![2-(2-Oxa-8-azaspiro[4.5]decan-4-yl)isoindoline-1,3-dione](/img/structure/B13090380.png)
